

The Discovery and Synthesis of 10-Bromo-1-decene: A Technical Guide

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Compound of Interest

Compound Name: 10-Bromo-1-decene

Cat. No.: B1332156

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-decene is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This structure allows for orthogonal functionalization, making it a versatile building block in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.^[1] The terminal double bond is amenable to a variety of transformations, including polymerization, metathesis, and hydroboration, while the bromo- functionality is a useful handle for nucleophilic substitution and organometallic coupling reactions. This technical guide provides a comprehensive review of the discovery and synthesis of **10-bromo-1-decene**, with a focus on detailed experimental protocols and comparative data.

Discovery

While a singular, seminal "discovery" paper for **10-bromo-1-decene** is not readily apparent in the surveyed literature, its synthesis is rooted in well-established methodologies for the conversion of alcohols to alkyl bromides. The primary precursor for its synthesis is 9-decen-1-ol. The common methods for this transformation, the Appel reaction and the use of phosphorus tribromide, were developed and refined over the mid to late 20th century. The application of these methods to ω -alkenols like 9-decen-1-ol would have been a logical extension of this existing chemistry. Therefore, the "discovery" of **10-bromo-1-decene** can be seen as an

outcome of the broader development of synthetic organic chemistry rather than a targeted discovery of a novel compound.

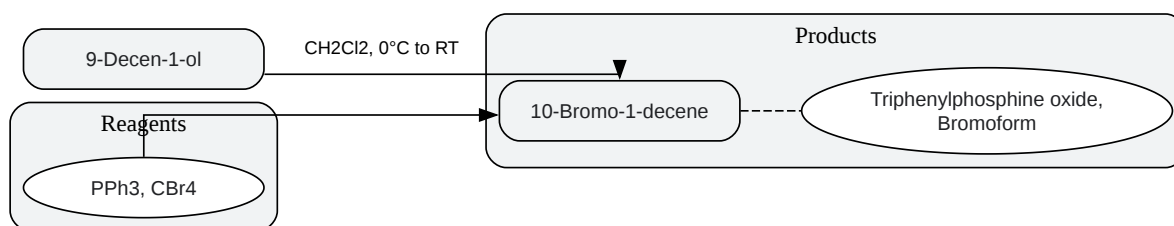
Synthetic Methodologies

The two predominant methods for the synthesis of **10-bromo-1-decene** from 9-decen-1-ol are the Appel reaction, using triphenylphosphine and carbon tetrabromide, and direct bromination with phosphorus tribromide.

Appel-Type Reaction with Triphenylphosphine and Carbon Tetrabromide

This method is a reliable and high-yielding route to **10-bromo-1-decene**. The reaction proceeds via the formation of a phosphonium salt from triphenylphosphine and carbon tetrabromide, which then activates the alcohol for nucleophilic attack by the bromide ion.

Reaction Pathway:



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Caption: Synthetic pathway for **10-Bromo-1-decene** via the Appel reaction.

Detailed Experimental Protocol:[[2](#)]

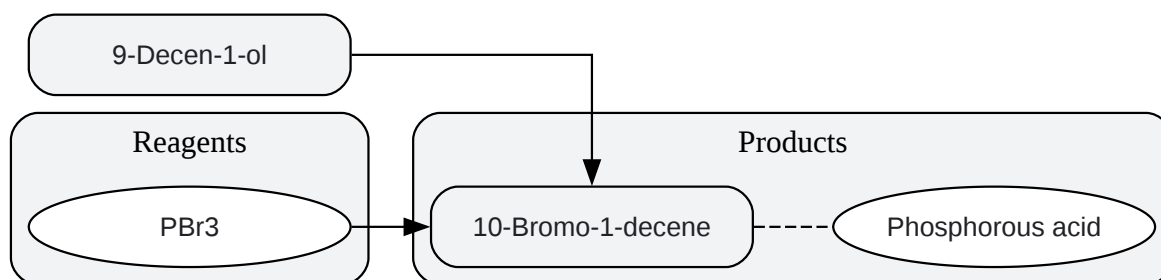
- Materials:
 - 9-decen-1-ol (10.0 g, 64.1 mmol)

- Dichloromethane (300 mL)
- Triphenylphosphine (21.8 g, 83.1 mmol)
- Carbon tetrabromide (27.6 g, 83.2 mmol)
- Hexane (for column chromatography)
- Silica gel
- Procedure:
 - To a round bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).
 - Cool the mixture to 0 °C in an ice bath.
 - Add triphenylphosphine (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled mixture.
 - Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour.
 - Continue stirring for 14 hours at room temperature.
 - Upon completion of the reaction, purify the mixture by silica gel column chromatography using hexane as the eluent.
 - Remove the solvent under vacuum to yield the final product.
- Yield: 14.0 g (63.9 mmol), 100% as a colorless transparent liquid.[\[2\]](#)

Bromination with Phosphorus Tribromide (PBr₃)

This is another common and effective method for converting primary alcohols to alkyl bromides. The reaction involves the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an S_N2 reaction.[\[3\]](#)[\[4\]](#)

Reaction Pathway:



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Caption: Synthesis of **10-Bromo-1-decene** using Phosphorus Tribromide.

Detailed Experimental Protocol (General Procedure for Primary Alcohols):

While a specific detailed protocol for **10-bromo-1-decene** was not found in the surveyed literature, a general procedure for the bromination of primary alcohols with PBr₃ is as follows. This can be adapted for the synthesis of **10-bromo-1-decene**.

- Materials:
 - 9-decen-1-ol
 - Phosphorus tribromide (PBr₃)
 - Anhydrous diethyl ether or dichloromethane
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 9-decen-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.

- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Carefully pour the reaction mixture over ice water to quench the reaction.
- Separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by distillation under reduced pressure.

Data Summary

The following tables summarize the key quantitative data for **10-bromo-1-decene** and its synthesis.

Table 1: Physical and Chemical Properties of **10-Bromo-1-decene**

Property	Value	Reference(s)
CAS Number	62871-09-4	[2]
Molecular Formula	C ₁₀ H ₁₉ Br	[2]
Molecular Weight	219.16 g/mol	
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	50 °C / 0.3 mmHg	[2]
Density	1.092 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.4660	[2]

Table 2: Spectroscopic Data for **10-Bromo-1-decene**

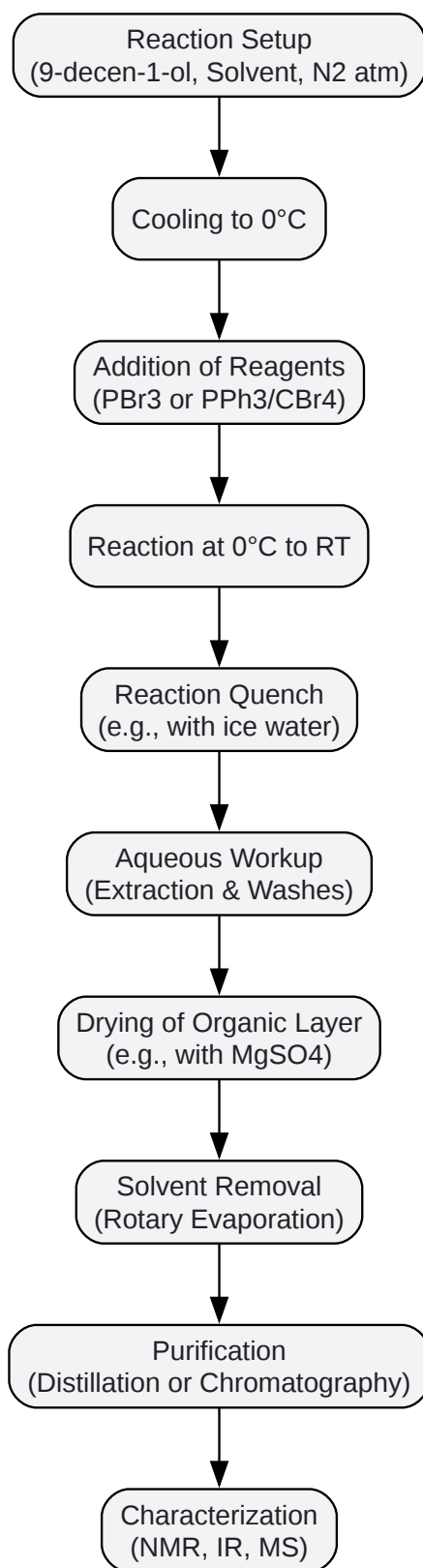
Technique	Data	Reference(s)
¹³ C NMR	Spectra available	[5]
Mass Spec (GC-MS)	Spectra available	[5]
FT-IR	Spectra available	[5]
FT-Raman	Spectra available	[5]

Table 3: Comparison of Synthetic Protocols

Parameter	Appel-Type Reaction	PBr ₃ Bromination
Starting Material	9-decen-1-ol	9-decen-1-ol
Key Reagents	PPh ₃ , CBr ₄	PBr ₃
Solvent	Dichloromethane	Diethyl ether or Dichloromethane
Reaction Temperature	0 °C to Room Temperature	0 °C to Room Temperature
Reaction Time	~15 hours	1-4 hours
Workup/Purification	Silica gel column chromatography	Aqueous workup, distillation
Reported Yield	100% [2]	Typically high for primary alcohols
Byproducts	Triphenylphosphine oxide, Bromoform	Phosphorous acid

Experimental Workflow

The general workflow for the synthesis and purification of **10-bromo-1-decene** from 9-decen-1-ol is depicted below.



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Caption: General experimental workflow for the synthesis of **10-bromo-1-decene**.

Conclusion

10-Bromo-1-decene is a readily accessible and highly useful synthetic intermediate. Its preparation from the commercially available 9-decen-1-ol can be achieved in high yield through established methods such as the Appel reaction or by using phosphorus tribromide. The Appel-type reaction offers a nearly quantitative yield, though it requires chromatographic purification to remove the triphenylphosphine oxide byproduct. The PBr_3 method provides a simpler workup procedure, often requiring only distillation for purification. The choice of method will depend on factors such as scale, available purification techniques, and desired purity. This guide provides the necessary detailed information for researchers and professionals to effectively synthesize and utilize this versatile chemical building block.

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